molecular formula C18H17BrN4O3 B465609 N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE

N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE

Cat. No.: B465609
M. Wt: 417.3g/mol
InChI Key: YTHDIGBAIVTCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a brominated indole core, which is known to enhance its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE typically involves multiple steps, starting with the bromination of the indole core. The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol consistently gives the corresponding indole

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxo-derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the indole core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various oxo-derivatives, amine derivatives, and substituted indole compounds, each with unique biological activities.

Scientific Research Applications

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated indole core enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways. This compound is particularly effective in disrupting cellular processes in cancer cells, making it a promising candidate for anticancer drug development.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylindole: Shares the brominated indole core but lacks the methoxyphenyl and acetohydrazide groups.

    2-Methoxyphenylhydrazine: Contains the methoxyphenyl group but lacks the indole core.

    Indole-3-carboxaldehyde: Features the indole core but with a different functional group.

Uniqueness

N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-[(2-METHOXYPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its combination of a brominated indole core with methoxyphenyl and acetohydrazide groups. This unique structure enhances its biological activity and makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C18H17BrN4O3

Molecular Weight

417.3g/mol

IUPAC Name

N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C18H17BrN4O3/c1-10-7-11-14(8-12(10)19)21-18(25)17(11)23-22-16(24)9-20-13-5-3-4-6-15(13)26-2/h3-8,20-21,25H,9H2,1-2H3

InChI Key

YTHDIGBAIVTCML-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)CNC3=CC=CC=C3OC)O

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)CNC3=CC=CC=C3OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.